molecular formula C10H9ClN2O2 B8348060 (6-Chloro-1-methyl-1H-indazol-3-yl)acetic acid

(6-Chloro-1-methyl-1H-indazol-3-yl)acetic acid

Cat. No. B8348060
M. Wt: 224.64 g/mol
InChI Key: YIISFUWHUOOFED-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Aqueous potassium hydroxide (5.93 mL, 10%) was added to ethyl (6-chloro-1-methyl-1H-indazol-3-yl)acetate (Preparation 169, 1.78 g, 0.704 mol) in MeOH (30 mL). The mixture was stirred for 1 hour at 25° C. then the methanol was evaporated in vacuo. The aqueous residue was washed with diethyl ether (30 mL) then acidified with aqueous HCl (6 M). The mixture was extracted with ethyl acetate (30 mL) and the organic phase was dried over sodium sulphate, evaporated in vacuo and purified by column chromatography on silica gel (DCM:MeOH 95:5) to afford the title compound as a white solid in 56% yield, 865 mg.
Quantity
5.93 mL
Type
reactant
Reaction Step One
Name
ethyl (6-chloro-1-methyl-1H-indazol-3-yl)acetate
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:14][C:15]([O:17]CC)=[O:16])=[N:9][N:10]2[CH3:13])=[CH:6][CH:5]=1>CO>[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8]([CH2:14][C:15]([OH:17])=[O:16])=[N:9][N:10]2[CH3:13])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.93 mL
Type
reactant
Smiles
[OH-].[K+]
Name
ethyl (6-chloro-1-methyl-1H-indazol-3-yl)acetate
Quantity
1.78 g
Type
reactant
Smiles
ClC1=CC=C2C(=NN(C2=C1)C)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated in vacuo
WASH
Type
WASH
Details
The aqueous residue was washed with diethyl ether (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (DCM:MeOH 95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C(=NN(C2=C1)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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